1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural and synthetic compounds
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that they may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Scientific Research Applications
1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has various applications in scientific research:
Comparison with Similar Compounds
1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other indole derivatives, such as:
Tryptamine: A biogenic amine derived from tryptophan, known for its role in neurotransmission.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
These compounds share the indole moiety but differ in their functional groups and biological activities, highlighting the unique properties of this compound .
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14-7-11(15(19)20)9-17(14)6-5-10-8-16-13-4-2-1-3-12(10)13/h1-4,8,11,16H,5-7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPHUNJWOAQNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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